molecular formula C22H41NO3 B14339821 Methyl 2-(octadecanoylamino)prop-2-enoate CAS No. 106133-27-1

Methyl 2-(octadecanoylamino)prop-2-enoate

Cat. No.: B14339821
CAS No.: 106133-27-1
M. Wt: 367.6 g/mol
InChI Key: PRURXEATMCZEBK-UHFFFAOYSA-N
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Description

Methyl 2-(octadecanoylamino)prop-2-enoate is an organic compound with the molecular formula C22H41NO3 It is a derivative of prop-2-enoic acid and is characterized by the presence of an octadecanoylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(octadecanoylamino)prop-2-enoate typically involves the reaction of methyl prop-2-enoate with octadecanoyl chloride in the presence of a base such as pyridine. The reaction proceeds via nucleophilic substitution, where the amino group of the octadecanoyl chloride attacks the carbonyl carbon of the methyl prop-2-enoate, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial practices include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(octadecanoylamino)prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

Methyl 2-(octadecanoylamino)prop-2-enoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug delivery systems and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-(octadecanoylamino)prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The exact molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    Methyl methacrylate: A similar compound with a methyl ester group and used in the production of polymers.

    Methyl acrylate: Another related compound used in the synthesis of various polymers and copolymers.

    Ethyl 2-cyano-3-(3,4-dimethoxy-5-nitrophenyl)prop-2-enoate: A compound with similar structural features and used in pharmaceutical research.

Uniqueness

Methyl 2-(octadecanoylamino)prop-2-enoate is unique due to its long-chain octadecanoylamino group, which imparts specific properties such as hydrophobicity and potential bioactivity. This makes it distinct from other similar compounds and suitable for specialized applications in various fields.

Properties

CAS No.

106133-27-1

Molecular Formula

C22H41NO3

Molecular Weight

367.6 g/mol

IUPAC Name

methyl 2-(octadecanoylamino)prop-2-enoate

InChI

InChI=1S/C22H41NO3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(24)23-20(2)22(25)26-3/h2,4-19H2,1,3H3,(H,23,24)

InChI Key

PRURXEATMCZEBK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(=C)C(=O)OC

Origin of Product

United States

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